Telmisartan methyl ester is an impurity found in Telmisartan.
Related Compounds
Telmisartan
Compound Description: Telmisartan is a widely used angiotensin II receptor blocker (ARB) known for its long-acting antihypertensive properties. It functions by selectively blocking the angiotensin II type 1 (AT1) receptor, thus preventing the vasoconstrictive effects of angiotensin II [, , , ]. Numerous studies highlight telmisartan's efficacy in treating hypertension and associated renal injuries [, , ]. Research also suggests its potential in combination therapies for conditions like chronic myeloid leukemia [] and ischemia-reperfusion-induced acute kidney injury [].
Relevance: Telmisartan methyl ester is a direct precursor to telmisartan in its synthetic pathway. The key structural difference between the two lies in the presence of a methyl ester group in telmisartan methyl ester, which is hydrolyzed to yield the carboxylic acid functionality found in telmisartan [, , , , ].
(Bromomethyl)biphenyl Methyl Ester
Compound Description: (Bromomethyl)biphenyl methyl ester is a key intermediate in the synthesis of telmisartan. It serves as the electrophilic component in the final coupling reaction with a benzimidazole derivative to yield telmisartan methyl ester [, , ]. Its presence in the final drug substance is considered an impurity that requires careful monitoring and control due to potential genotoxic concerns [].
Relevance: (Bromomethyl)biphenyl methyl ester acts as the biphenyl moiety donor in the synthesis of telmisartan methyl ester. The bromomethyl group serves as a leaving group, facilitating the formation of a new carbon-carbon bond during the coupling reaction. This reaction introduces the biphenyl unit present in both telmisartan methyl ester and telmisartan [, , ].
(Dibromomethyl)biphenyl Methyl Ester
Compound Description: Similar to (bromomethyl)biphenyl methyl ester, (dibromomethyl)biphenyl methyl ester is also identified as a potential genotoxic impurity in telmisartan drug substances []. Its presence likely arises from incomplete bromination during the synthesis of the (bromomethyl)biphenyl methyl ester intermediate.
Relevance: (Dibromomethyl)biphenyl methyl ester, although an undesirable impurity, shares significant structural similarity with telmisartan methyl ester, particularly in the biphenyl region. It differs by having an additional bromine atom on the methyl group attached to the biphenyl ring [].
Compound Description: This compound (3b in the original paper) was identified as a lead compound derived from telmisartan, exhibiting partial PPARγ agonistic activity and demonstrating efficacy in sensitizing resistant K562 chronic myeloid leukemia cells to imatinib treatment [].
Relevance: This compound shares the core structure of telmisartan, with the biphenyl unit and benzimidazole ring system being identical. The key structural difference lies in the absence of the n-propyl group on the benzimidazole moiety in this related compound [].
HYL-6d and VSP-51
Compound Description: While not directly structurally related to telmisartan methyl ester, HYL-6d and VSP-51 are compounds with known biological activities. HYL-6d is a cell death modulator, and VSP-51 acts as a selective PPARγ ligand. These compounds inspired the exploration of modifying the heterocyclic core of telmisartan to investigate the impact on cell death modulation and PPARγ activation [].
Relevance: Although not structurally similar to telmisartan methyl ester, HYL-6d and VSP-51 provided the rationale for exploring structural modifications of telmisartan to generate novel compounds with potentially enhanced biological activity profiles []. These modifications focused on replacing the benzimidazole core with carbazole or indole rings, aiming to understand the structure-activity relationship and optimize desired biological effects [].
Source and Classification
Telmisartan methyl ester is synthesized from telmisartan, which is derived from the benzimidazole class of compounds. The compound is classified under angiotensin II receptor blockers (ARBs), specifically targeting the angiotensin II type 1 receptor. Its primary application is in the management of hypertension and cardiovascular diseases, making it an essential compound in the pharmaceutical industry.
Synthesis Analysis
The synthesis of telmisartan methyl ester involves several steps, primarily focusing on the modification of telmisartan to introduce the methyl ester group.
Starting Materials: The synthesis typically begins with 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-1H-benzimidazole, which serves as a key intermediate.
Key Reaction Steps:
N-Alkylation: The critical step involves the n-alkylation of the aforementioned intermediate with a suitable alkyl halide or ester, such as 4'-halomethylbiphenyl-2-carboxylic acid alkyl ester.
Hydrolysis: The resulting ester undergoes hydrolysis to yield telmisartan methyl ester.
Conditions: Typical conditions for these reactions include heating in organic solvents like dimethylformamide or methanol, often at elevated temperatures (80-100 °C) for optimal yields.
Molecular Structure Analysis
The molecular structure of telmisartan methyl ester can be described as follows:
Molecular Formula: C21H22N4O3
Molecular Weight: Approximately 378.43 g/mol
Structural Features:
Contains two benzimidazole rings connected via a biphenyl group.
The presence of a methyl ester group enhances solubility and bioavailability.
The compound exhibits specific stereochemistry due to its chiral centers, which can influence its pharmacological activity and interaction with biological targets.
Chemical Reactions Analysis
Telmisartan methyl ester participates in various chemical reactions that can modify its structure or enhance its therapeutic efficacy:
Ester Hydrolysis: Under basic or acidic conditions, telmisartan methyl ester can be hydrolyzed back to telmisartan and methanol.
Transesterification: It can react with different alcohols to form various esters, potentially altering its pharmacokinetic properties.
N-Alkylation: Further modifications can be achieved through n-alkylation reactions to enhance its potency or selectivity against specific receptors.
These reactions are critical for developing new derivatives with improved therapeutic profiles.
Mechanism of Action
Telmisartan exerts its pharmacological effects primarily through selective antagonism of the angiotensin II type 1 receptor. This mechanism involves:
Blocking Angiotensin II: By inhibiting this receptor, telmisartan prevents vasoconstriction and sodium retention, leading to decreased blood pressure.
Vasodilation: The blockade results in vasodilation and reduced peripheral resistance.
Renin-Angiotensin System Modulation: Telmisartan also influences the renin-angiotensin system by decreasing levels of angiotensin II.
The methyl ester form may enhance these effects by improving solubility and absorption rates compared to the free acid form.
Physical and Chemical Properties Analysis
The physical and chemical properties of telmisartan methyl ester include:
Appearance: Typically appears as a white to off-white solid.
Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide; poorly soluble in water.
Melting Point: The melting point ranges around 150–160 °C, indicating good thermal stability.
pKa Value: The pKa values suggest that it behaves as a weak acid, influencing its ionization at physiological pH.
These properties are essential for understanding its behavior in biological systems and formulation development.
Applications
Telmisartan methyl ester has several scientific applications:
Pharmaceutical Development: Used as an intermediate in synthesizing various antihypertensive agents.
Research Tool: Serves as a model compound for studying angiotensin II receptor interactions and drug design.
Formulation Studies: Investigated for its potential use in developing sustained-release formulations due to its favorable solubility profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
TC-T 6000 is a potent equilibrative nucleoside transporter 4 (ENT4) inhibitor (IC50 = 74.4 nM). It exhibits 20-fold and 80-fold selectivity for ENT4 over ENT2 and ENT1, respectively.
TCV-309 is a platelet activating factor (PAF) inhibitor. TCV-309 attenuates the priming effects of bronchoalveolar macrophages in cerulein-induced pancreatitis rats. TCV-309 reduces graft PMN infiltration and enhances early function of 24-hour-preserved rat kidneys with long warm ischemia. TCV-309 inhibits leukocyte accumulation and protects against splanchnic artery occlusion shock.
TD-0212 is a potent, selective and orally active, dual AT1 antagonist/NEP inhibitor (ARNI) with At1 pKi-8.9 and NEP pIC50 = 9.2. TD-0212 produced blood pressure reductions similar to omapatrilat and combinations of AT1 receptor antagonists and NEP inhibitors. TD-0212 therefore provides the enhanced activity of dual AT1/NEP inhibition with a potentially lower risk of angioedema relative to dual ACE/NEP inhibition
Olitigaltin has been investigated for the treatment of Idiopathic Pulmonary Fibrosis. Olitigaltin is an inhaled, small molecule inhibitor of galectin-3 (Gal-3), with potential anti-fibrotic activity. Upon administration, olitigaltin inhibits the activity of Gal-3. This may prevent the activation of alveolar macrophages and fibroblasts, and the resulting fibrosis in the lungs. Gal-3, a beta-galactoside-binding lectin, is expressed in multiple cell types including macrophages, fibroblasts, activated T-lymphocytes and epithelial cells. It is upregulated in fibrotic lung diseases including idiopathic pulmonary fibrosis (IPF) and interstitial pneumonia associated with collagen vascular disease (CVD-IP), and plays an important role in fibrosis in multiple organs. It is also often dysregulated in cancers, and may play a role in angiogenesis, cell proliferation and cell survival.
TD-198946 is a thienoindazole derivative, has been found to be active in the studies as a chondrogenic factor. Cell-sheet technology combined with a thienoindazole derivative small compound TD-198946 for cartilage regeneration. A novel disease-modifying osteoarthritis drug candidate targeting Runx1.